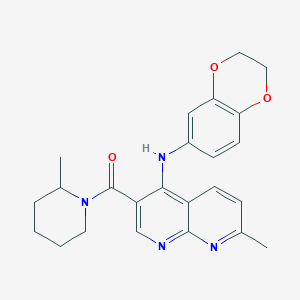
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a naphthyridine core and functional groups that may contribute to its biological activity. The molecular formula is C18H22N4O2, and it possesses several functional moieties that enhance its interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 342.39 g/mol |
| SMILES | CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=NC(=N3)C(=O)OCCO |
| InChI | InChI=1S/C18H22N4O2/c1-11... |
Research indicates that this compound may act as an inhibitor of specific enzymes involved in DNA repair mechanisms, particularly poly(ADP-ribose) polymerase (PARP). PARP inhibitors are known for their role in cancer therapy, especially in tumors with BRCA mutations. The compound's ability to inhibit PARP could lead to increased cellular sensitivity to DNA-damaging agents such as chemotherapy drugs.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in BRCA-deficient cancer models, enhancing the cytotoxicity of agents like Temozolomide by inducing DNA double-strand breaks .
- Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro, which may protect cells from oxidative stress and contribute to its overall therapeutic potential .
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects due to its ability to modulate neuroinflammatory pathways, suggesting applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the same chemical class:
- PARP Inhibition : A study highlighted the development of naphthyridine derivatives as potent PARP inhibitors with low nanomolar IC50 values. These compounds were effective in inducing apoptosis in cancer cells and showed promise in combination therapies .
- Cell Cycle Arrest : Research demonstrated that related compounds could induce G2/M phase cell cycle arrest in cancer cells, leading to enhanced apoptosis rates. This mechanism is crucial for understanding how this compound might operate at the cellular level .
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-6-8-18-22(27-17-7-9-20-21(13-17)31-12-11-30-20)19(14-25-23(18)26-15)24(29)28-10-4-3-5-16(28)2/h6-9,13-14,16H,3-5,10-12H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDCSDGOGCSTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCCO5)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














